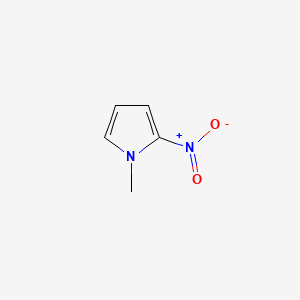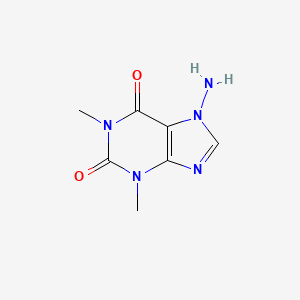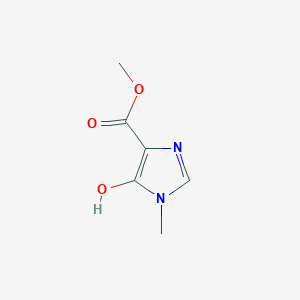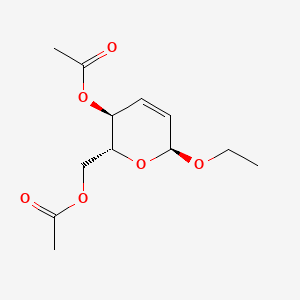
5-(3-nitrophenyl)-1H-imidazole
Descripción general
Descripción
5-(3-nitrophenyl)-1H-imidazole is a chemical compound that has been extensively studied in scientific research due to its unique properties and potential applications. This compound is a derivative of imidazole, which is a heterocyclic organic compound that contains two nitrogen atoms in a five-membered ring. The nitrophenyl group in 5-(3-nitrophenyl)-1H-imidazole provides a unique property that has been utilized in various scientific studies.
Aplicaciones Científicas De Investigación
Inhibition of Aldehyde Dehydrogenase
5-(3-nitrophenyl)-1H-imidazole derivatives, such as nitrefazole, have shown a strong and long-lasting inhibition of aldehyde dehydrogenase. This enzyme is significant in alcohol metabolism, indicating potential applications in understanding and manipulating alcohol metabolism pathways (Klink, Pachler, & Gottschlich, 1985).
Synthesis of Chiral Pincer Complexes
The compound has been used in the synthesis of chiral 3-(2′-imidazolinyl)anilines, leading to the formation of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes. These complexes have applications in asymmetric catalysis and could be useful in various chemical synthesis processes (Yang, Liu, Gong, & Song, 2011).
Corrosion Inhibition
Imidazole derivatives including 5-(3-nitrophenyl)-1H-imidazole have been explored for their role as corrosion inhibitors for steel in environments with CO2 saturation. This application is particularly relevant in industrial settings where corrosion prevention is critical (Singh et al., 2017).
Antimicrobial Activity
Organoselenium compounds synthesized using imidazo[1,2-a]pyridine selenides, which include derivatives of 5-(3-nitrophenyl)-1H-imidazole, have shown antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2016).
Histamine Antagonism
Imidazole derivatives, including those with a (3-nitrophenyl) substitution, have been studied for their potential as histamine antagonists. This is relevant in medical research, particularly in developing new drugs for conditions like allergies or acid reflux (Ganellin et al., 1996).
Antibacterial and Antitubercular Activity
Various imidazole derivatives have shown promise in antibacterial and antitubercular activities, indicating their potential in developing new treatments for bacterial infections and tuberculosis (Patel et al., 2017).
Acetylcholinesterase Inhibition
Certain imidazo[1,2-b]pyridazine compounds, including nitro-substituted imidazole derivatives, have demonstrated potent acetylcholinesterase inhibitory activity. This could have implications in the treatment of neurological disorders, such as Alzheimer's disease (Sharma et al., 2021).
Propiedades
IUPAC Name |
5-(3-nitrophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-1-2-7(4-8)9-5-10-6-11-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSITKGZVUXDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356268 | |
| Record name | 5-(3-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40511-41-9 | |
| Record name | 5-(3-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Nitrophenyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[[2-(Phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B1620229.png)








